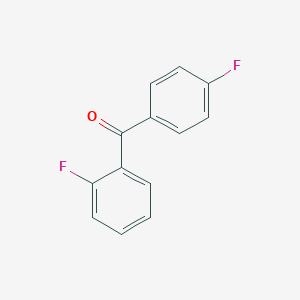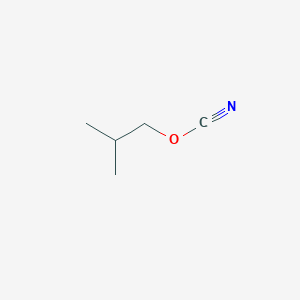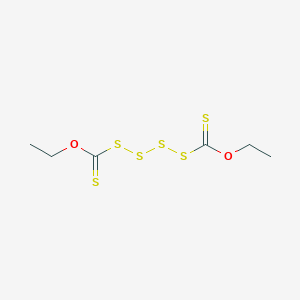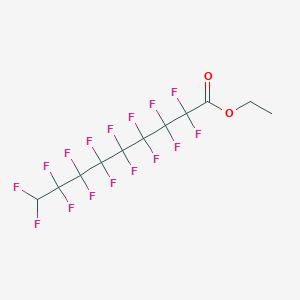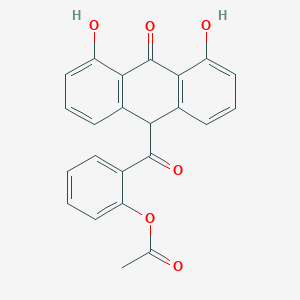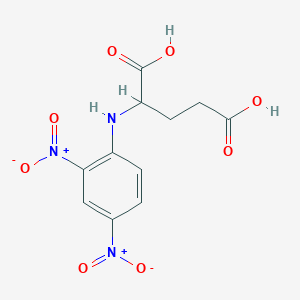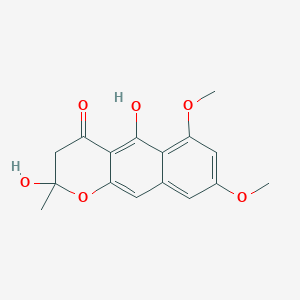
4,4-Diethyl-1-phenyl-3,5-pyrazolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Diethyl-1-phenyl-3,5-pyrazolidinedione, also known as phenylbutazone, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used in the treatment of pain, fever, and inflammation. This compound was first synthesized in the 1940s and has since been widely used in both human and veterinary medicine.
科学研究应用
Phenylbutazone has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of prostaglandins, which are involved in the inflammatory response. Phenylbutazone has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain types of cancer cells. Additionally, 4,4-Diethyl-1-phenyl-3,5-pyrazolidinedionene has been studied for its effects on the immune system and its potential use in the treatment of autoimmune diseases.
作用机制
Phenylbutazone works by inhibiting the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for the pain and swelling associated with inflammation. By inhibiting COX, 4,4-Diethyl-1-phenyl-3,5-pyrazolidinedionene reduces the production of prostaglandins and therefore reduces inflammation, pain, and fever.
生化和生理效应
Phenylbutazone has a number of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever, as well as to inhibit the growth of certain types of cancer cells. Phenylbutazone has also been shown to have immunomodulatory effects, meaning that it can affect the functioning of the immune system. Additionally, 4,4-Diethyl-1-phenyl-3,5-pyrazolidinedionene has been shown to have a number of side effects, including gastrointestinal disturbances, renal toxicity, and hematological abnormalities.
实验室实验的优点和局限性
Phenylbutazone has a number of advantages and limitations for lab experiments. One advantage is that it is relatively inexpensive and widely available. Additionally, it has a well-established mechanism of action and has been extensively studied in both in vitro and in vivo models. However, there are also limitations to the use of 4,4-Diethyl-1-phenyl-3,5-pyrazolidinedionene in lab experiments. One limitation is that it has a number of side effects that can affect experimental outcomes. Additionally, it has a relatively short half-life, which can make it difficult to maintain consistent levels of the drug over the course of an experiment.
未来方向
There are a number of future directions for research on 4,4-Diethyl-1-phenyl-3,5-pyrazolidinedionene. One area of research is the development of new formulations of the drug that can reduce its side effects while maintaining its anti-inflammatory and analgesic properties. Another area of research is the investigation of the immunomodulatory effects of 4,4-Diethyl-1-phenyl-3,5-pyrazolidinedionene and its potential use in the treatment of autoimmune diseases. Additionally, there is ongoing research into the use of 4,4-Diethyl-1-phenyl-3,5-pyrazolidinedionene in the treatment of cancer and other diseases. Overall, 4,4-Diethyl-1-phenyl-3,5-pyrazolidinedionene remains an important compound in the field of medicine and continues to be the subject of ongoing research.
合成方法
Phenylbutazone can be synthesized through a multistep process that involves the condensation of ethyl acetoacetate and phenylhydrazine to form 1-phenyl-3,5-dioxopyrazolidine. This intermediate is then reacted with diethyl sulfate to yield 4,4-Diethyl-1-phenyl-3,5-pyrazolidinedionene. The overall yield of this process is around 40%.
属性
CAS 编号 |
1732-61-2 |
|---|---|
产品名称 |
4,4-Diethyl-1-phenyl-3,5-pyrazolidinedione |
分子式 |
C13H16N2O2 |
分子量 |
232.28 g/mol |
IUPAC 名称 |
4,4-diethyl-1-phenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C13H16N2O2/c1-3-13(4-2)11(16)14-15(12(13)17)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H,14,16) |
InChI 键 |
MAGFGTMRZHCQFE-UHFFFAOYSA-N |
SMILES |
CCC1(C(=O)NN(C1=O)C2=CC=CC=C2)CC |
规范 SMILES |
CCC1(C(=O)NN(C1=O)C2=CC=CC=C2)CC |
Pictograms |
Acute Toxic; Irritant |
同义词 |
4,4-diethyl-1-phenyl-3,5-pyrazolidinedione |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



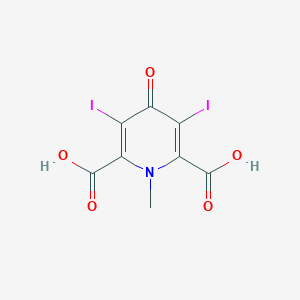
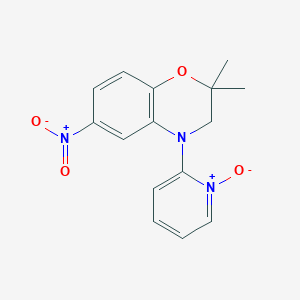
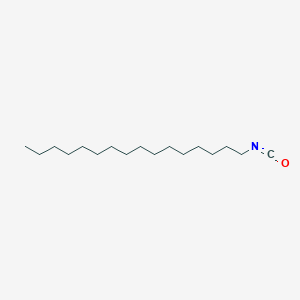
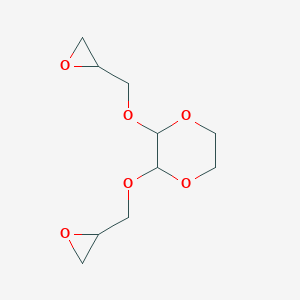
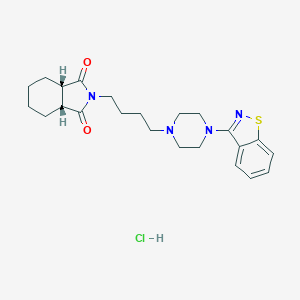
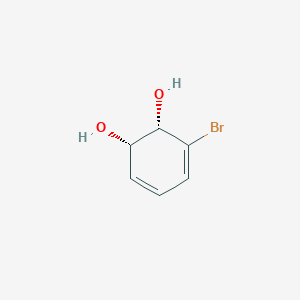
![N-butyl-4-[(2,5-dimethoxyphenyl)azo]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B154367.png)
